molecular formula C9H11LiN2O2 B2771807 Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2375274-02-3

Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2771807
CAS No.: 2375274-02-3
M. Wt: 186.14
InChI Key: SWPFTFVIFLQAPX-UHFFFAOYSA-M
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Description

Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is a compound with the molecular formula C₉H₁₁LiN₂O₂ It is a lithium salt of a heterocyclic carboxylate, featuring a fused imidazo-pyridine ring system

Properties

IUPAC Name

lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.Li/c1-6-8(9(12)13)11-5-3-2-4-7(11)10-6;/h2-5H2,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPFTFVIFLQAPX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(N2CCCCC2=N1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under inert atmosphere conditions to prevent moisture and air from affecting the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo-pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted imidazo-pyridine derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that lithium; 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate demonstrates significant antimicrobial activity. It has been shown to inhibit bacterial growth by targeting specific enzymes or disrupting cell membrane integrity. This property makes it a candidate for developing new antimicrobial agents.

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cells and inhibits cell proliferation through various signaling pathways. Its potential as an inhibitor of heparanase-1 (HPSE1), an enzyme implicated in tumor progression and metastasis, has been particularly noted. The compound shows high selectivity for HPSE1 over other glucuronidases, enhancing its therapeutic profile against certain cancers .

Synthetic Methodologies

The synthesis of lithium; 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate can be achieved through several methods:

  • Cyclization Reactions : Optimized cyclization processes have been developed to synthesize the compound efficiently without using harsh reagents like Lawesson's reagent.
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions at the imidazo[1,2-a]pyridine ring, which can be exploited to introduce various functional groups for further modification.

These synthetic approaches not only streamline the production of the compound but also allow for the exploration of derivatives with enhanced biological activities .

Case Studies

StudyFindingsImplications
Antimicrobial Activity Demonstrated significant inhibition of bacterial growth in vitro.Potential for developing new antibiotics.
Anticancer Research Induced apoptosis in cancer cell lines and inhibited proliferation via HPSE1 inhibition.Promising candidate for cancer therapeutics targeting tumor metastasis.
Synthetic Optimization Improved synthetic routes reduced steps from 19 to 14 while maintaining yield.More efficient production methods enable broader research applications.

Mechanism of Action

The mechanism of action of lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
  • Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

Uniqueness

Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the lithium ion, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that do not contain lithium.

Biological Activity

Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazopyridine family, which is known for its potential therapeutic applications in various medical fields. The unique structural features of this compound contribute to its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular structure of this compound includes a tetrahydroimidazo[1,2-a]pyridine core with a carboxylate group at the 3-position and a methyl group at the 2-position. This specific substitution pattern influences its chemical reactivity and biological properties.

Property Value
Molecular Formula C₉H₁₄N₂O₂
Molar Mass 182.22 g/mol
CAS Number 1367865-93-7

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties by inhibiting bacterial growth through the disruption of cell membrane integrity and targeting specific enzymes involved in bacterial metabolism.
  • Anticancer Effects : Studies have shown that it may induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism involves modulation of signaling pathways that control cell survival and death .
  • Neuroprotective Properties : The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

1. Antimicrobial Activity

A study published in Molecules highlighted the effectiveness of this compound against several bacterial strains. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

2. Anticancer Research

In vitro studies demonstrated that this compound could significantly reduce the viability of cancer cells through apoptosis induction. For instance:

  • Cell Lines Tested : Human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
  • Results : A dose-dependent reduction in cell viability was observed with IC50 values of 20 µM for MCF-7 and 15 µM for HT-29 cells after 48 hours of treatment .

3. Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound in models of oxidative stress. The compound demonstrated a capacity to reduce oxidative damage in neuronal cells exposed to harmful agents.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other compounds within the imidazopyridine family:

Compound Name Biological Activity
5-Methyl-6H-imidazo[1,2-a]pyridineAnticancer activity
4-Methyl-5H-imidazo[1,2-b]pyridineAntimicrobial effects
This compoundAntimicrobial and anticancer properties

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Lithium 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate to maximize yield and purity?

  • Methodological Answer : Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (e.g., ethanol, dimethoxyethane), and reaction time (6–12 hours). Cyclization steps often employ Lewis acids (e.g., ZnCl₂) to promote heterocycle formation. Post-synthesis purification via column chromatography or recrystallization in acetone/hexane mixtures is critical. Analytical validation using 1H^1H-NMR and 13C^{13}C-NMR confirms structural integrity, while mass spectrometry (HRMS) ensures purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure of Lithium 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate?

  • Methodological Answer :

  • 1H^1H-NMR : Identifies proton environments, particularly the methyl group at position 2 (δ ~1.3–1.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm).
  • 13C^{13}C-NMR : Confirms the carboxylate carbon (δ ~165–170 ppm) and tetrahydroimidazo ring carbons.
  • HRMS : Validates molecular weight (e.g., [M+Li]+^+ peak) with <2 ppm error.
  • IR Spectroscopy : Detects C=O stretching (~1700 cm1^{-1}) and N-H bonds (~3200 cm1^{-1}) .

Q. How does the methyl substitution at position 2 influence the compound’s stability and solubility?

  • Methodological Answer : The methyl group enhances steric protection of the imidazo ring, reducing oxidative degradation. Solubility is pH-dependent: the carboxylate group increases water solubility at physiological pH (>7), while the methyl group promotes lipid membrane permeability. Solubility profiles should be tested via HPLC with varied mobile phases (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. How do structural modifications at the 6-position of the imidazo[1,2-a]pyridine ring affect biological activity and reactivity?

  • Methodological Answer : Fluorination or bromination at position 6 (e.g., 6-fluoro or 6-bromo analogs) alters electronic density, enhancing binding to enzymes like kinases. Comparative studies using isothermal titration calorimetry (ITC) and X-ray crystallography reveal that 6-fluoro derivatives exhibit higher affinity (Kd_d < 50 nM) due to halogen bonding with active-site residues. Contrastingly, methyl groups at this position reduce metabolic clearance in hepatic microsomal assays .

Q. What methodologies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols include:

  • Dose-Response Curves : Test across 3+ cell lines (e.g., HEK293, HepG2) with IC50_{50} validation.
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify non-specific interactions.
  • Metabolic Stability Assays : Compare half-life (t1/2_{1/2}) in human liver microsomes vs. rodent models .

Q. What strategies optimize the catalytic efficiency of Friedel-Crafts acylation for functionalizing imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Catalyst Screening : Lewis acids like FeCl3_3 or AlCl3_3 improve regioselectivity at C-3.
  • Solvent Optimization : Dichloroethane enhances acylation yields (>80%) vs. DMF (<50%).
  • Parallel Synthesis : Use automated reactors to test >20 acylating agents (e.g., acetyl chloride, benzoyl chloride) under inert conditions (N2_2) .

Q. How can molecular docking studies predict the interaction of this compound with neurological targets (e.g., GABAA_A receptors)?

  • Methodological Answer :

  • Protein Preparation : Retrieve GABAA_A receptor structures (PDB: 6HUO) and optimize protonation states using Schrödinger Suite.
  • Ligand Docking : Employ Glide XP mode with flexible sampling to account for imidazo ring conformational changes.
  • Binding Energy Validation : Compare computed ΔG values (< -8 kcal/mol) with experimental IC50_{50} data from patch-clamp electrophysiology .

Comparative Analysis Table

Structural Feature Biological Impact Key Reference
2-Methyl substitutionEnhances metabolic stability (t1/2_{1/2} +40% in microsomes)
6-Fluoro substitutionIncreases kinase inhibition potency (IC50_{50} ↓ 10-fold)
Carboxylate group (position 3)Improves water solubility (LogP ↓ 1.5 units) and target engagement in polar environments

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